2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The general reaction scheme is as follows:
Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate in the presence of a base.
Formation of the Hexanoic Acid Derivative: The protected amino group is then reacted with appropriate reagents to form the hexanoic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)glycine
- N-(tert-Butoxycarbonyl)alanine
- N-(tert-Butoxycarbonyl)valine
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid is unique due to its specific structure, which includes a methylidene group. This structural feature imparts distinct reactivity and stability compared to other BOC-protected amino acids .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-methylidene-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-6-8(2)7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,2,6-7H2,1,3-5H3,(H,13,16)(H,14,15) |
InChI Key |
WBRVMEDSOSXMSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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